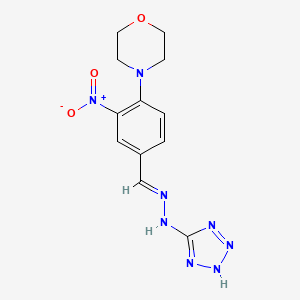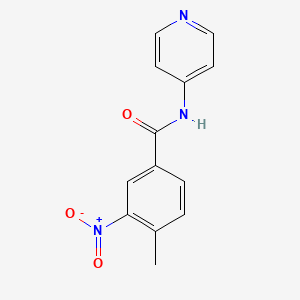
N-(3,4-dimethoxyphenyl)-2-phenoxyacetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
DPA is a white crystalline powder that was first synthesized in the 1960s by Japanese chemists. Since then, it has been studied for its potential use in a variety of scientific research applications, including cancer treatment, neuroprotection, and inflammation.
作用机制
The exact mechanism of action of DPA is not fully understood, but it is thought to work by inhibiting certain enzymes and signaling pathways that are involved in cancer cell growth and neurodegeneration. DPA has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that regulate gene expression and are often overexpressed in cancer cells. By inhibiting HDACs, DPA can induce the expression of tumor suppressor genes and promote apoptosis in cancer cells.
Biochemical and Physiological Effects:
DPA has been shown to have a variety of biochemical and physiological effects, including anti-inflammatory, antioxidant, and anti-tumor activity. Studies have also shown that DPA can modulate the immune system and improve cognitive function in animal models of Alzheimer's disease.
实验室实验的优点和局限性
One of the main advantages of using DPA in lab experiments is its relatively low toxicity compared to other chemotherapeutic agents. DPA has been shown to be well-tolerated in animal models and has not been associated with significant side effects. However, one limitation of using DPA in lab experiments is its relatively low solubility, which can make it difficult to administer in certain experimental settings.
未来方向
There are many potential future directions for research on DPA. One area of interest is in the development of new formulations or delivery methods that can improve its solubility and bioavailability. Another area of research is in the identification of new targets and signaling pathways that are involved in the anti-tumor and neuroprotective effects of DPA. Finally, there is a need for more preclinical and clinical studies to evaluate the safety and efficacy of DPA in humans.
In conclusion, DPA is a promising chemical compound that has been widely studied for its potential use in a variety of scientific research applications. While much remains to be learned about its mechanism of action and potential therapeutic uses, the existing data suggests that DPA may have significant anti-tumor and neuroprotective effects. Further research is needed to fully understand the potential benefits and limitations of this compound.
合成方法
DPA can be synthesized using a multi-step process that involves the reaction of 3,4-dimethoxybenzaldehyde with 2-phenoxyacetic acid in the presence of a catalyst. The resulting product is then purified using various techniques, such as recrystallization or column chromatography.
科学研究应用
DPA has been studied for its potential use in a variety of scientific research applications. One of the most promising areas of research is in the treatment of cancer. Studies have shown that DPA can inhibit the growth of cancer cells and induce apoptosis (programmed cell death) in certain types of cancer, including breast, ovarian, and lung cancer.
In addition to its potential use in cancer treatment, DPA has also been studied for its neuroprotective effects. Studies have shown that DPA can protect against neuronal damage and improve cognitive function in animal models of Alzheimer's disease and traumatic brain injury.
属性
IUPAC Name |
N-(3,4-dimethoxyphenyl)-2-phenoxyacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO4/c1-19-14-9-8-12(10-15(14)20-2)17-16(18)11-21-13-6-4-3-5-7-13/h3-10H,11H2,1-2H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AULQSUDJBDUPHR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)COC2=CC=CC=C2)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![4-{methyl[4-(3-pyridinyl)-1,3-thiazol-2-yl]amino}phenol](/img/structure/B5746333.png)

![N'-[(4-fluorophenyl)sulfonyl]-N-(3-methylphenyl)benzenecarboximidamide](/img/structure/B5746340.png)
![2-({3-[(dimethylamino)sulfonyl]benzoyl}amino)benzoic acid](/img/structure/B5746348.png)

![1,1'-[1,4-phenylenebis(methylene)]di(2,5-pyrrolidinedione)](/img/structure/B5746370.png)

![N-({[4-(dimethylamino)phenyl]amino}carbonothioyl)-3-methylbenzamide](/img/structure/B5746381.png)

![2-methoxy-N-{[(4-methylphenyl)amino]carbonothioyl}benzamide](/img/structure/B5746392.png)
![3-[2,5-dimethyl-3-(2-nitrovinyl)-1H-pyrrol-1-yl]pyridine](/img/structure/B5746406.png)
![benzyl [(4-methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]acetate](/img/structure/B5746407.png)